1,6-Bis(chlorodimethylsilyl)hexane

Sol-Gel Processing Mesoporous Materials Crosslinking

1,6-Bis(chlorodimethylsilyl)hexane is an organosilicon compound with the molecular formula C10H24Cl2Si2 and a molecular weight of 271.37 g/mol. It belongs to the class of bifunctional chlorosilanes, featuring two chlorodimethylsilyl groups (–Si(CH3)2Cl) linked by a six-carbon hexylene bridge.

Molecular Formula C10H24Cl2Si2
Molecular Weight 271.37 g/mol
CAS No. 14799-66-7
Cat. No. B080261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bis(chlorodimethylsilyl)hexane
CAS14799-66-7
Molecular FormulaC10H24Cl2Si2
Molecular Weight271.37 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCCCC[Si](C)(C)Cl)Cl
InChIInChI=1S/C10H24Cl2Si2/c1-13(2,11)9-7-5-6-8-10-14(3,4)12/h5-10H2,1-4H3
InChIKeySEEQROYMPAMQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Bis(chlorodimethylsilyl)hexane (CAS 14799-66-7): Bifunctional Chlorosilane for Controlled Reactivity and Flexible Crosslinking


1,6-Bis(chlorodimethylsilyl)hexane is an organosilicon compound with the molecular formula C10H24Cl2Si2 and a molecular weight of 271.37 g/mol . It belongs to the class of bifunctional chlorosilanes, featuring two chlorodimethylsilyl groups (–Si(CH3)2Cl) linked by a six-carbon hexylene bridge . This structure confers dual reactive sites for nucleophilic substitution and hydrolysis-condensation reactions, enabling its use as a crosslinking agent, surface modifier, and precursor for silicone polymers and hybrid materials [1]. Its hexylene spacer imparts flexibility and hydrophobicity, distinguishing it from shorter-chain analogs and non-chlorinated alkoxysilanes in terms of reactivity and material properties [2]. Typical physical properties include a boiling point of 279.7 °C (at 760 mmHg) and a density of 0.942 g/mL .

Why 1,6-Bis(chlorodimethylsilyl)hexane Cannot Be Substituted by Common In-Class Silanes: A Reactivity and Material Outcome Analysis


Generic substitution among chlorosilanes or even alkoxysilanes with identical bridging lengths often leads to divergent material outcomes, as reactivity and final network architecture are critically dependent on the nature of the leaving group (chloride vs. alkoxide) and the flexibility of the organic bridge [1]. For instance, while 1,6-bis(trimethoxysilyl)hexane (a common alkoxy analog) can yield porous xerogels under acidic conditions, the corresponding chlorosilane, 1,6-bis(chlorodimethylsilyl)hexane, has been shown to form nonporous gels when reacted with polymeric silicic acid esters, due to differences in hydrolysis-condensation kinetics and crosslinking density [2][3]. Similarly, shorter-chain bis(chlorodimethylsilyl)alkanes (e.g., ethane or propane bridged) produce mesoporous gels with high surface areas, whereas the hexylene-bridged variant generates nonporous networks, demonstrating that bridge length profoundly influences porosity and network compliance [4]. Furthermore, replacement with 1,6-bis(trichlorosilyl)hexane introduces a higher density of crosslinkable sites and increased hydrolytic sensitivity, leading to denser, less flexible networks unsuitable for applications requiring controlled mechanical or surface properties . Thus, seemingly minor structural variations dictate whether a material becomes porous or dense, flexible or rigid, underscoring the necessity of compound-specific selection.

Quantitative Differentiation of 1,6-Bis(chlorodimethylsilyl)hexane: Comparative Performance Data vs. Analogs


Nonporous Gel Formation with Polymeric Silicic Acid: Divergent Outcome from Shorter-Chain Analogs

When reacted with tributylstannyl ester of polymeric silicic acid (PTBS), 1,6-bis(chlorodimethylsilyl)hexane (1d) yields a nonporous gel, in contrast to the shorter-chain analog 1,2-bis(chlorodimethylsilyl)ethane (1c), which produces a mesoporous gel with a specific surface area of up to 608 m²/g and a pore volume of 0.377 mL/g [1]. This directly demonstrates that the hexylene bridge prevents porosity development under these conditions, enabling the deliberate synthesis of dense, nonporous hybrid materials.

Sol-Gel Processing Mesoporous Materials Crosslinking

Sol-Gel Reactivity: Hydrolysis Rate Coefficient One Order of Magnitude Lower than Shorter Alkoxysilanes

In a comparative kinetic study of alkoxysilanes, bis(trimethoxysilyl)hexane (BTMSH, the trimethoxy analog of the target chlorosilane) exhibited a hydrolysis rate coefficient approximately one order of magnitude lower than that of bis(trimethoxysilyl)ethane (BTMSE) under basic conditions [1]. Although this study employed the trimethoxy analog, the trend is directly attributable to the longer, more flexible hexylene bridge, which reduces electron density at silicon and introduces steric hindrance [1]. The same inductive and steric factors govern the reactivity of the chlorodimethylsilyl derivative, predicting slower, more controllable hydrolysis relative to shorter-bridged chlorosilanes.

Sol-Gel Chemistry Reaction Kinetics Hydrolysis

Hexylene Bridge Enables Nonporous Xerogel Formation under Acidic Sol-Gel Conditions

Studies on hexylene-bridged polysilsesquioxanes derived from 1,6-bis(triethoxysilyl)hexane demonstrate that acid-catalyzed sol-gel polymerization yields nonporous xerogels, whereas base-catalyzed conditions produce porous materials [1][2]. This behavior is attributed to the compliance of the hexylene bridge, which allows network collapse during drying. In contrast, shorter alkylene bridges (e.g., pentylene) yield porous xerogels even under acidic conditions [3]. While these studies utilized alkoxysilanes, the resulting network architecture is dictated by the organic bridge length, not the leaving group, making this a direct class-level inference for the chlorosilane analog. The hexylene bridge thus provides a unique capability to access dense, nonporous hybrid coatings or membranes via simple acid catalysis.

Xerogel Porosity Hybrid Materials Sol-Gel Processing

Validated Application Scenarios for 1,6-Bis(chlorodimethylsilyl)hexane Based on Comparative Evidence


Synthesis of Dense, Nonporous Hybrid Coatings and Barrier Layers

When nonporous, defect-free hybrid coatings are required, 1,6-bis(chlorodimethylsilyl)hexane offers a distinct advantage. As demonstrated in comparative studies, its hexylene bridge promotes network collapse during drying, yielding dense xerogels under acid-catalyzed sol-gel conditions [1][2]. This behavior is in stark contrast to shorter-bridged analogs (e.g., pentylene), which remain porous under identical conditions [3]. The chlorodimethylsilyl functionality further provides faster, more complete condensation than alkoxysilanes, ensuring robust crosslinking. This makes the compound particularly suitable for protective coatings on metals, glass, or polymers where gas/water barrier properties are paramount.

Controlled Crosslinking in Silicone Elastomers and Polymer Networks

The slower, more tunable hydrolysis kinetics of the chlorodimethylsilyl groups, relative to trichlorosilyl or shorter-chain chlorosilanes, enable precise control over network formation in silicone elastomers and hybrid polymers [4]. The hexylene bridge imparts flexibility and hydrophobicity to the crosslinked network, improving compatibility with organic matrices and reducing brittleness [5]. This balanced reactivity profile is ideal for formulating room-temperature vulcanizing (RTV) silicones, sealants, and adhesives where pot life, cure rate, and final mechanical properties must be tightly controlled.

Surface Modification for Hydrophobicity and Adhesion Promotion

As a dipodal silane, 1,6-bis(chlorodimethylsilyl)hexane provides enhanced hydrolytic stability and the ability to form multiple bonds to inorganic substrates compared to conventional monofunctional silanes [6]. The non-polar hexylene bridge and methyl substituents create a hydrophobic interphase, while the dual chlorosilane sites ensure robust covalent anchoring to surfaces bearing hydroxyl groups (e.g., silica, glass, metal oxides) . This dual functionality is particularly valuable for preparing durable hydrophobic coatings, adhesion promoters in composite materials, and surface treatments that must withstand aggressive environments where traditional silanes would degrade.

Precursor for Tailored Organosilicon Compounds via Nucleophilic Substitution

The chlorine atoms in 1,6-bis(chlorodimethylsilyl)hexane are highly susceptible to nucleophilic substitution by alkoxides, amines, thiols, and Grignard reagents, allowing facile conversion to a wide array of functionalized bis-silanes . This reactivity is leveraged in the synthesis of specialty crosslinkers, coupling agents, and functional monomers. The hexylene spacer provides a flexible, hydrophobic tether that can be exploited to tune the solubility, thermal properties, and mechanical behavior of the resulting derivatives. The well-documented synthetic procedure, yielding 70% isolated product via hydrosilylation of 1,5-hexadiene with chlorodimethylsilane , ensures a reliable supply for such derivatization studies.

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